11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound features a unique structure that includes a triazoloquinoline moiety, which is known for its diverse biological activities .
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1Similar compounds have been evaluated for their activity against c-met kinase .
Mode of Action
The exact mode of action of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1Related compounds have been found to intercalate dna .
Biochemical Pathways
The biochemical pathways affected by 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1Similar compounds have shown to affect various pathways, including antiviral and antimicrobial activities .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1
Result of Action
The molecular and cellular effects of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1Similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro1
Preparation Methods
The synthesis of 11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraene involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Scientific Research Applications
11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antiviral properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is studied for potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar compounds include other triazoloquinoline derivatives, such as:
5-methyl-[1,2,4]triazolo[4,3-a]quinoline: This compound shares the triazoloquinoline core but lacks the sulfanyl and diazatricyclo groups.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound features a triazolo and thiadiazine moiety, exhibiting similar biological activities but with different structural features.
The uniqueness of 11-methyl-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene lies in its complex structure, which allows for diverse chemical reactivity and a wide range of biological activities.
Properties
IUPAC Name |
7-methyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5S2/c1-12-7-8-15-17(9-12)28-20-19(15)21(24-11-23-20)29-22-26-25-18-10-13(2)14-5-3-4-6-16(14)27(18)22/h3-6,10-12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVYVZXRAMXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SC4=NN=C5N4C6=CC=CC=C6C(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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